molecular formula C14H17ClN2 B13404745 2-(1,8a-dihydronaphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole;hydrochloride

2-(1,8a-dihydronaphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole;hydrochloride

Cat. No.: B13404745
M. Wt: 248.75 g/mol
InChI Key: PEWOGRQUEACBJS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,8a-dihydronaphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole;hydrochloride typically involves the following steps:

    Formation of the Dihydronaphthalene Moiety: This can be achieved through the hydrogenation of naphthalene derivatives under specific conditions.

    Linking to Imidazole Ring: The dihydronaphthalene moiety is then linked to an imidazole ring through a series of condensation reactions.

    Hydrochloride Addition: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent synthesis. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,8a-Dihydronaphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can further hydrogenate the compound, altering its chemical structure.

    Substitution: The imidazole ring can participate in substitution reactions, where different functional groups replace the existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce fully hydrogenated naphthalene derivatives.

Scientific Research Applications

2-(1,8a-Dihydronaphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(1,8a-dihydronaphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole;hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,8a-Dihydronaphthalene: A simpler compound with a similar dihydronaphthalene structure.

    Imidazole: The parent compound of the imidazole ring present in the molecule.

    Naphthalene: A related aromatic hydrocarbon.

Uniqueness

What sets 2-(1,8a-dihydronaphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole;hydrochloride apart is its unique combination of the dihydronaphthalene and imidazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H17ClN2

Molecular Weight

248.75 g/mol

IUPAC Name

2-(1,8a-dihydronaphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole;hydrochloride

InChI

InChI=1S/C14H16N2.ClH/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14;/h1-7,12-13H,8-10H2,(H,15,16);1H

InChI Key

PEWOGRQUEACBJS-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)CC2C=CC=C3C2C=CC=C3.Cl

Origin of Product

United States

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